molecular formula C14H20N2O2 B3046752 benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate CAS No. 1290191-79-5

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B3046752
CAS No.: 1290191-79-5
M. Wt: 248.32
InChI Key: MWKAMUJIXBCKIH-AAEUAGOBSA-N
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Description

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-79-5) is a chiral piperidine derivative of significant interest in scientific research and development. With a molecular formula of C 14 H 20 N 2 O 2 and a molecular weight of 248.32 g/mol, this compound serves as a critical stereochemically defined building block in medicinal chemistry . Its structure features a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a methyl substituent at the 2-position, and a primary amine at the 5-position of the piperidine ring, with specific (2S,5S) stereochemistry . This precise chiral configuration makes it a valuable intermediate for the synthesis of more complex bioactive molecules, particularly in the development of pharmaceutical agents where stereochemical precision is crucial for target binding and efficacy . Researchers utilize this compound in various applications, including the exploration of protease inhibitors and other therapeutic targets . It is also relevant as a standard or intermediate in the study of metabolites and pharmaceutical impurities . As a fine chemical, it is designed for use in asymmetric synthesis and method development in organic chemistry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKAMUJIXBCKIH-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141849
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-79-5
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 5-amino-2-methyl-, phenylmethyl ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate typically involves the use of starting materials such as benzyl cyanide and tert-butyl hydroperoxide. A novel protocol to synthesize tert-butyl esters from benzyl cyanides and tert-butyl hydroperoxide has been successfully achieved under metal-free conditions . The reaction involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl (2S,5R)-5-Amino-2-methylpiperidine-1-carboxylate (CAS: 1207947-49-6)

  • Applications : A key intermediate in Ritlecitinib (JAK3 inhibitor) synthesis, highlighting its pharmacological relevance .
  • Physical Properties : Molecular weight = 248.32 (free base); hydrochloride salt (CAS: 1207853-23-3) has a molecular weight of 284.78 .

(2R,5S)-Benzyl 5-Hydroxy-2-methylpiperidine-1-carboxylate (CAS: 1431473-24-3)

  • Substituent Variation: The 5-hydroxy group replaces the amino moiety, reducing nucleophilicity and altering solubility.
  • Synthesis : Likely derived from ketone precursors via asymmetric reduction, analogous to .

Functional Group Analogs

tert-Butyl (2S,5S)-5-Amino-2-methylpiperidine-1-carboxylate (CAS: 2375165-77-6)

  • Protecting Group: The tert-butoxycarbonyl (Boc) group replaces benzyl, offering orthogonal deprotection (acid-labile vs. hydrogenolysis for Cbz).
  • Molecular Weight : 214.31 (smaller than benzyl analog due to Boc’s lower mass) .

Benzyl (2S,5S)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate (CAS: 1792184-76-9)

  • Molecular Weight : 365.43, significantly higher due to the heteroaromatic extension .

Physicochemical and Pharmacological Comparisons

Compound CAS Molecular Weight Key Features
Target compound (2S,5S) Not explicitly stated ~248.32 (estimated) Chiral Cbz-protected amino-piperidine; potential intermediate for drug discovery
(2S,5R)-Isomer 1207947-49-6 248.32 Ritlecitinib intermediate; distinct stereochemistry affects bioavailability
(2R,5S)-5-Hydroxy analog 1431473-24-3 249.31 Reduced reactivity at C5; possible precursor for oxidation to amino derivatives
Boc-protected (2S,5S) analog 2375165-77-6 214.31 Acid-stable protection; suited for stepwise synthesis in acidic conditions

Biological Activity

Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS Number: 1290191-79-5) is a compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O2
  • Molecular Weight : 248.33 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : C[C@H]1CCC@HCN1C(=O)OCC1=CC=CC=C1

The compound features a piperidine ring with an amino group at the 5-position and a carboxylate ester functionality, which are critical for its biological interactions.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The exact molecular targets remain under investigation; however, it is hypothesized that the compound may modulate enzyme activity and receptor signaling pathways, leading to various physiological responses .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections .
  • Neuroactive Effects : The structural characteristics of the compound suggest potential neuroactivity, which could be leveraged in neuropharmacological applications .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with related compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate53302229Contains an amino groupAntimicrobial properties
Benzyl (2S,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate1788073-42-6Hydroxymethyl group instead of aminoPotential analgesic effects
Benzyl 2-(hydroxymethyl)-5-methylpiperidine-1-carboxylate118798703Variation in methyl substitutionNeuroactive effects

The differences in stereochemistry and functional groups significantly influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Activity Study :
    • A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a notable inhibition zone compared to control groups, suggesting its potential as an antimicrobial agent .
  • Neuropharmacological Assessment :
    • In vitro assays were performed to assess the neuroactive properties of the compound. The results showed modulation of neurotransmitter release in neuronal cell lines, indicating potential applications in treating neurological disorders .
  • Synthetic Applications :
    • This compound has been utilized as a building block in organic synthesis, demonstrating versatility in creating more complex biologically active molecules .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to achieve the (2S,5S) stereochemistry in benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used to protect amines during intermediate steps, as seen in related piperidine derivatives . Kinetic resolution or enantioselective catalysis can minimize undesired stereoisomers.

Q. How is stereochemical purity confirmed for this compound?

  • Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H effectively separates (2S,5S) from (2R,5S) epimers . X-ray crystallography using SHELX software refines the absolute configuration , while NOE correlations in NMR (e.g., 600 MHz in DMSO-d6) validate spatial arrangements .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer : Store in dark, inert atmospheres (argon/nitrogen) at room temperature to prevent degradation, as advised for structurally similar carbamate-protected piperidines .

Advanced Research Questions

Q. How can residual solvents or impurities impact pharmacological studies of this compound?

  • Methodological Answer : Residual solvents (e.g., DCM, THF) must comply with ICH Q3C guidelines. Gas chromatography-mass spectrometry (GC-MS) quantifies solvent levels, while preparative HPLC (>98% purity) ensures impurity removal before biological testing .

Q. What analytical challenges arise in distinguishing (2S,5S) from (2R,5S) isomers, and how are they resolved?

  • Methodological Answer : Co-elution in standard HPLC may occur due to minor chromatographic variations. Advanced chiral columns (e.g., Daicel CHIRALPAK® IG-3) with polar organic mobile phases (methanol/acetonitrile) improve resolution . Circular dichroism (CD) spectroscopy further confirms enantiomeric excess.

Q. What strategies mitigate undesired stereoisomer formation during synthesis?

  • Methodological Answer : Reaction optimization (low temperature, slow addition) enhances stereocontrol. Enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP) or enzymatic resolution (lipases) are effective for kinetic selectivity .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodological Answer : Molecular docking studies and comparative bioassays (e.g., enzyme inhibition) between stereoisomers reveal structure-activity relationships. For example, (2S,5S) configurations may enhance binding to chiral targets like proteases or GPCRs .

Safety and Handling

  • Precautionary Measures : Wear nitrile gloves and goggles due to hazards (H315: skin irritation; H319: eye damage). Use fume hoods to avoid inhalation (H335) .
  • Waste Disposal : Neutralize with dilute HCl before incineration, adhering to EPA guidelines for carbamate waste.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate
Reactant of Route 2
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benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate

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